molecular formula C7H7Cl2NO B6144540 6-methylpyridine-2-carbonyl chloride hydrochloride CAS No. 60373-34-4

6-methylpyridine-2-carbonyl chloride hydrochloride

Cat. No. B6144540
CAS RN: 60373-34-4
M. Wt: 192.04 g/mol
InChI Key: GQLUZDNHRAZQQU-UHFFFAOYSA-N
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Description

6-methylpyridine-2-carbonyl chloride hydrochloride is a chemical compound with the empirical formula C7H5Cl2NO . It is a structurally diverse pyridinium salt, which is quite familiar in many natural products and bioactive pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 6-methylpyridine-2-carbonyl chloride hydrochloride is represented by the SMILES string Cl.ClC(=O)c1ccccn1 . This indicates that the molecule consists of a pyridine ring with a carbonyl chloride group attached to it.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-methylpyridine-2-carbonyl chloride hydrochloride include a molecular weight of 190.03 , a boiling point of 80-85 °C/3-4 mmHg , and a density of 1.361 g/mL at 25 °C . The compound is also represented by the refractive index n20/D 1.5555 .

Scientific Research Applications

Synthesis and Intermediate Applications

6-Methylpyridine-2-carbonyl chloride hydrochloride is a compound of interest in the synthesis of various chemical products and intermediates. Its applications in scientific research span from the preparation of specific chlorinated pyridine derivatives to its role in complex chemical reactions.

A notable application involves the preparation of 2-chloro-6-(trichloromethyl)pyridine through the chlorination of 2-methylpyridine hydrochloride, demonstrating its utility in generating chlorinated pyridine derivatives under specific conditions (Huang Xiao-shan, 2009). This process highlights the compound's importance in producing fine chemical intermediates.

Further, the compound plays a critical role in the synthesis of complex pharmaceuticals, as illustrated in the synthesis process of paliperidone. This process involves multiple steps, including chlorination and nucleophilic substitution, to achieve the final product, showcasing the compound's versatility in pharmaceutical synthesis (Ji Ya-fei, 2010).

Macrocyclic and Coordination Chemistry

6-Methylpyridine-2-carbonyl chloride hydrochloride also finds applications in macrocyclic and coordination chemistry. The creation of novel macrocyclic esters derived from isophthaloyl dichloride and methyl 6-aminonicotinate exemplifies its use in forming complex cyclic structures, which have potential applications in materials science and catalysis (Pavle Mocilac & John F. Gallagher, 2013).

Moreover, the compound contributes to the study of coordination compounds, such as in the synthesis of tetrakis(2-amino-6-methylpyridinium) hexachloridobismuthate(III) chloride monohydrate. This research provides insights into the structural characteristics of coordination complexes, including their three-dimensional networks and intramolecular interactions (Zhen Yang et al., 2009).

Electrochemistry and Catalysis

In the realm of electrochemistry and catalysis, the compound's derivatives have been studied for their electrocatalytic properties, such as in the reduction of CO2 to formate by iron complexes. This research is crucial for advancing sustainable chemical processes and understanding the mechanistic aspects of electrochemical CO2 reduction (A. W. Nichols et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, 2-Pyridinecarbonyl chloride hydrochloride, indicates that it is combustible and corrosive . It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methylpyridine-2-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO.ClH/c1-5-3-2-4-6(9-5)7(8)10;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLUZDNHRAZQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672585
Record name 6-Methylpyridine-2-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-2-carbonyl chloride hydrochloride

CAS RN

60373-34-4
Record name 6-Methylpyridine-2-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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